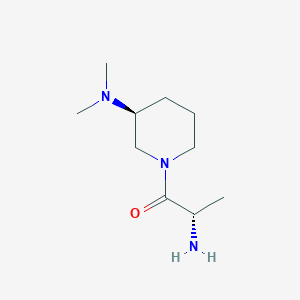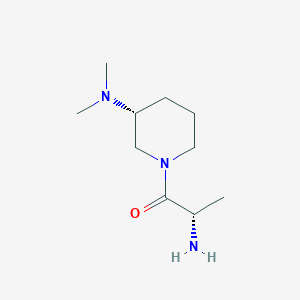
(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,5-diaminopentane.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Amino-Propanone Moiety: The amino-propanone moiety is synthesized through a multi-step process involving the formation of an intermediate oxime, followed by reduction to the corresponding amine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one: The enantiomer of the compound with different stereochemistry.
2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one: A compound with similar structure but without chiral centers.
Uniqueness
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one is unique due to its specific stereochemistry, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-(dimethylamino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGSXWPBPJHWPL-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
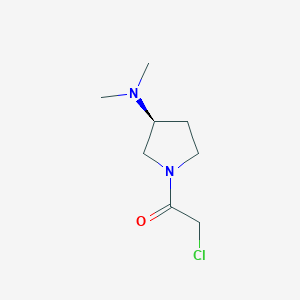
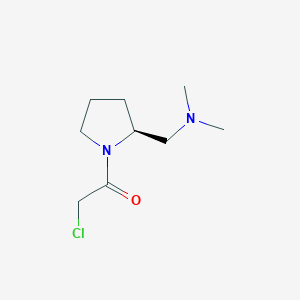
![2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921864.png)
![2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921875.png)
![2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921876.png)
![2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921884.png)
![2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921891.png)
![2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921897.png)
![2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921899.png)
![N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7921906.png)
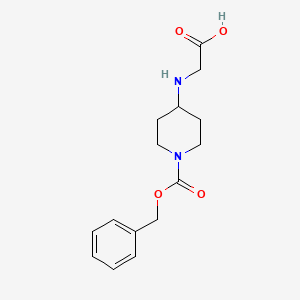
![[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7921915.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine](/img/structure/B7921921.png)
